molecular formula C4H7BrClN3O B1448660 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride CAS No. 1803585-79-6

2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride

Cat. No. B1448660
CAS RN: 1803585-79-6
M. Wt: 228.47 g/mol
InChI Key: XAQNTXDLWQCBDW-UHFFFAOYSA-N
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Description

The compound “2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques . For instance, the structure of 3-bromo-1H-1,2,4-triazole, a related compound, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,2,4-Triazole derivatives have been found to participate in various chemical reactions . For example, 3-Bromo-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes . It also has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various techniques . For instance, the aromaticity, stability, and tautomerism of triazoles can be studied .

Scientific Research Applications

Synthesis and Biological Activity

1,2,4-Triazole derivatives are synthesized for their significant biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The synthesis of these compounds offers new chemical entities for pharmaceutical development, highlighting the importance of exploring novel triazole derivatives like "2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride" for potential therapeutic applications (Ferreira et al., 2013).

Chemical Synthesis and Material Science

Triazole compounds are pivotal in material science and chemical synthesis due to their stability and reactivity. For instance, the copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles demonstrates the utility of triazole derivatives in creating new materials and chemicals. This technique underscores the potential for "2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride" in contributing to advancements in material science and synthetic chemistry (Kaushik et al., 2019).

Corrosion Inhibition

1,2,3-Triazole derivatives have been investigated for their efficiency as corrosion inhibitors, protecting metals and alloys in aggressive media. The study of triazole compounds in this context may provide insights into the potential application of "2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride" in developing new corrosion inhibitors (Hrimla et al., 2021).

Environmental Applications

Triazole derivatives are explored for environmental applications, such as in the design of flame retardants. Understanding the behavior and impact of these compounds, including "2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride," in environmental contexts is crucial for developing safer and more effective flame retardants (Zuiderveen et al., 2020).

Proton-Conducting Membranes

The study of 1H-1,2,4-triazole and its derivatives in the development of proton-conducting membranes for fuel cell applications highlights the utility of triazole compounds in energy technologies. This suggests a potential research direction for "2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride" in enhancing the performance of electrolyte membranes (Prozorova & Pozdnyakov, 2023).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can be understood through molecular docking studies . For instance, one study performed molecular docking studies to understand the mechanism and binding modes of 1,2,4-triazole derivatives in the binding pocket of the aromatase enzyme, a possible target .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can be evaluated through various tests . For example, one study evaluated the safety of synthesized 1,2,4-triazole derivatives on MRC-5, a normal cell line .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives include the discovery and development of more effective and potent anticancer agents . These compounds are considered important active pharmaceutical scaffolds due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

properties

IUPAC Name

2-(3-bromo-1,2,4-triazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQNTXDLWQCBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCO)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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